1-(7-Methoxyhept-6-EN-1-YL)piperazine
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Overview
Description
1-(7-Methoxyhept-6-EN-1-YL)piperazine is a chemical compound characterized by a piperazine ring substituted with a 7-methoxyhept-6-en-1-yl group. Piperazine derivatives are widely recognized for their diverse pharmacological properties and are commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Methoxyhept-6-EN-1-YL)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates can be achieved using reagents like PhSH, followed by selective intramolecular cyclization .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and solid-phase synthesis techniques can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Methoxyhept-6-EN-1-YL)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed: The major products formed from these reactions include various substituted piperazines, which can exhibit different pharmacological properties depending on the nature of the substituents .
Scientific Research Applications
1-(7-Methoxyhept-6-EN-1-YL)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(7-Methoxyhept-6-EN-1-YL)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, which can modulate neurotransmitter activity in the central nervous system . This interaction can lead to various pharmacological effects, including anxiolytic and anticonvulsant properties .
Comparison with Similar Compounds
Piperazine: A basic nitrogen heterocycle used in various pharmaceutical applications.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used in chemical synthesis and as a solvent.
Piperidine: A six-membered ring containing a single nitrogen atom, commonly used in organic synthesis.
Uniqueness: 1-(7-Methoxyhept-6-EN-1-YL)piperazine is unique due to its specific substitution pattern, which can impart distinct pharmacological properties compared to other piperazine derivatives. The presence of the 7-methoxyhept-6-en-1-yl group can influence the compound’s interaction with biological targets and its overall bioavailability .
Properties
CAS No. |
848125-60-0 |
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Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-(7-methoxyhept-6-enyl)piperazine |
InChI |
InChI=1S/C12H24N2O/c1-15-12-6-4-2-3-5-9-14-10-7-13-8-11-14/h6,12-13H,2-5,7-11H2,1H3 |
InChI Key |
BIMMLLVJZUYRQR-UHFFFAOYSA-N |
Canonical SMILES |
COC=CCCCCCN1CCNCC1 |
Origin of Product |
United States |
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